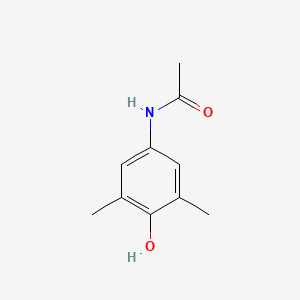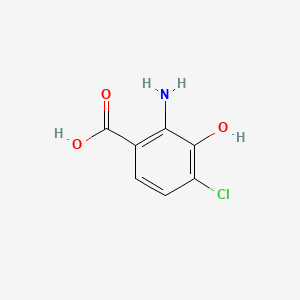
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is a highly sterically hindered phenolic compound. It is known for its antioxidant properties and is used to prevent the oxidative degradation of various materials, including plastics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol typically involves the alkylation of phenol with tert-butyl groups. This process can be achieved through a Friedel-Crafts alkylation reaction using isobutylene and a strong acid catalyst such as sulfuric acid . The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, although the steric hindrance makes these reactions less favorable.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The antioxidant mechanism of 2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The steric hindrance provided by the tert-butyl groups stabilizes the resulting phenoxy radicals, making the compound an effective antioxidant .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another sterically hindered phenol with similar antioxidant properties.
2,6-Di-tert-butylphenol: A widely used antioxidant in industrial applications.
Tris(3,5-di-tert-butyl-4-hydroxybenzyl)isocyanurate: A compound with similar antioxidant properties but different structural features.
Uniqueness
2,4,6-tris-(3,5-di-tert-butyl-4-hydroxybenzyl)phenol is unique due to its high steric hindrance, which provides exceptional stability to the phenoxy radicals formed during oxidation. This makes it particularly effective as an antioxidant in various applications .
Eigenschaften
CAS-Nummer |
6010-34-0 |
|---|---|
Molekularformel |
C51H72O4 |
Molekulargewicht |
749.1 g/mol |
IUPAC-Name |
2,4,6-tris[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C51H72O4/c1-46(2,3)36-24-31(25-37(43(36)53)47(4,5)6)19-30-20-34(22-32-26-38(48(7,8)9)44(54)39(27-32)49(10,11)12)42(52)35(21-30)23-33-28-40(50(13,14)15)45(55)41(29-33)51(16,17)18/h20-21,24-29,52-55H,19,22-23H2,1-18H3 |
InChI-Schlüssel |
OSPBEQGPLJSTKW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)O)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Key on ui other cas no. |
6010-34-0 |
Synonyme |
2,4,6-tri(3,5-di-tert-butyl-4-hydroxybenzyl)phenol Ionox 312 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




METHANONE](/img/structure/B1199860.png)
![5,11,17,23-Tetrakis(1,1,3,3-tetramethylbutyl)calix[4]arene-25,26,27,28-tetrol](/img/structure/B1199861.png)










